Cas no 55511-08-5 ([(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate)
55511-08-5 structure
Product Name:[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
CAS-nummer:55511-08-5
MF:C19H24O3
MW:300.392066001892
MDL:MFCD20260887
CID:837715
PubChem ID:6442489
Update Time:2025-04-19
[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Chemische en fysische eigenschappen
Naam en identificatie
-
- [(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- BIONDININ C
- [ "" ]
- 55511-08-5
- FS-10010
- AKOS040761413
- ((1S,4S,6R)-1,7,7-trimethyl-6-bicyclo(2.2.1)heptanyl) (E)-3-(4-hydroxyphenyl)prop-2-enoate
- CHEBI:196239
- [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- (-)-Bornyl p-coumarate
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, (1S-endo)-
- SCHEMBL5048033
- Bornyl p-coumarate
-
- MDL: MFCD20260887
- Inchi: 1S/C19H24O3/c1-18(2)14-10-11-19(18,3)16(12-14)22-17(21)9-6-13-4-7-15(20)8-5-13/h4-9,14,16,20H,10-12H2,1-3H3/b9-6+/t14-,16+,19+/m0/s1
- InChI-sleutel: QDCGSCBAIQIGDY-NPEXALCXSA-N
- LACHT: O(C(/C=C/C1C=CC(=CC=1)O)=O)[C@@H]1C[C@@H]2CC[C@@]1(C)C2(C)C
Berekende eigenschappen
- Exacte massa: 300.17262
- Monoisotopische massa: 300.17254462g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 4
- Complexiteit: 459
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.8
- Topologisch pooloppervlak: 46.5Ų
Experimentele eigenschappen
- Kleur/vorm: Solid
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 412.2±20.0 °C at 760 mmHg
- Vlampunt: 164.0±14.5 °C
- PSA: 46.53
- Dampfdruk: 0.0±1.0 mmHg at 25°C
[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Beveiligingsinformatie
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:4℃条件下存储,-4℃条件下存储更佳
[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3512-1 mg |
Biondinin C |
55511-08-5 | 1mg |
¥2275.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3512-5mg |
Biondinin C |
55511-08-5 | 5mg |
¥ 3090 | 2024-07-20 | ||
| eNovation Chemicals LLC | K32746-1mg |
Biondinin C |
55511-08-5 | 98% | 1mg |
$385 | 2024-05-24 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP01422-5mg |
Biondinin C |
55511-08-5 | 97.5% | 5mg |
¥3250 | 2023-09-19 | |
| TargetMol Chemicals | TN3512-5 mg |
Biondinin C |
55511-08-5 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
| TargetMol Chemicals | TN3512-1 mL * 10 mM (in DMSO) |
Biondinin C |
55511-08-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
| TargetMol Chemicals | TN3512-1 ml * 10 mm |
Biondinin C |
55511-08-5 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 | ||
| eNovation Chemicals LLC | K32746-1mg |
Biondinin C |
55511-08-5 | 98% | 1mg |
$385 | 2025-02-21 | |
| A2B Chem LLC | AG28290-5mg |
Biondinin C |
55511-08-5 | 97.5% | 5mg |
$552.00 | 2024-04-19 | |
| eNovation Chemicals LLC | K32746-1mg |
Biondinin C |
55511-08-5 | 98% | 1mg |
$385 | 2025-03-01 |
[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Gerelateerde literatuur
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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